(+-)-3-Phenyllactic acid

Food Biopreservation Antimicrobial Activity Listeria

Researchers seeking a natural, broad-spectrum antimicrobial with superior potency often face limited options. (±)-3-Phenyllactic acid (PLA) addresses this gap with quantifiable efficacy advantages over conventional organic acids. • Anti-Listeria: MIC ~1.25 mg/mL vs. L. innocua-substantially lower than lactic, gallic, caffeic, and ferulic acids, with unique cell-surface affinity and membrane disruption mechanism. • Anti-Salmonella: 5.6-fold potency advantage over lactic acid (MIC50 5.0 mM vs. 28.2 mM at pH 4.5) driven by enhanced hydrophobicity (log Kow 1.18 vs. -0.72). • Antifungal: 2.2-fold molar advantage over acetic acid against bread spoilage molds (50 vs. 110 mmol/L CHA); MIC90 3.75-7.5 mg/mL against A. flavus, A. ochraceus, and plant pathogenic fungi. • Chiral building block for Danshensu synthesis. Supplied with full QA documentation; immediate global dispatch available.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 828-01-3
Cat. No. B1666311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-3-Phenyllactic acid
CAS828-01-3
Synonyms3-phenyllactate
3-phenyllactic acid
3-phenyllactic acid, (D)-isomer
3-phenyllactic acid, (DL)-isomer
3-phenyllactic acid, (L)-isomer
3-phenyllactic acid, calcium salt
3-phenyllactic acid, monosodium salt
beta-phenyllactic acid
phenyllactic acid
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)O
InChIInChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)
InChIKeyVOXXWSYKYCBWHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyllactic Acid: Broad-Spectrum Antimicrobial Metabolite


(±)-3-Phenyllactic acid (PLA; CAS 828-01-3), an alpha-hydroxy analog of phenylalanine, is a phenyl alkanoic acid (C9H10O3; MW 166.18) produced by various lactic acid bacteria (LAB) and certain fungi [1]. It functions as a broad-spectrum antimicrobial with activity against Gram-positive and Gram-negative bacteria as well as fungi, and exhibits pH-dependent inhibitory behavior typical of weak organic acids [2]. PLA is recognized as a natural biopreservative candidate and serves as a key precursor for the synthesis of pharmacologically active compounds including Danshensu (3,4-dihydroxyphenyllactic acid) [3].

Workflow Antimicrobial screening in food preservation models pH-dependent inhibition; Listeria, Salmonella, fungi
Selection Logic Natural biopreservative candidate derived from lactic acid bacteria Distinct from common organic acids
Use Context Chiral building block for Danshensu synthesis Racemic starting material for stereochemical resolution

Why PLA Cannot Be Replaced by Common Organic Acids


While numerous organic acids exhibit antimicrobial properties, the presence of a phenyl group on the three-carbon backbone of PLA confers fundamentally distinct physicochemical and biological properties compared to non-aromatic analogs like lactic acid or even structurally related aromatic compounds lacking the alpha-hydroxyl group [1]. Studies demonstrate that the antimicrobial activity of short-chain carboxylic acids correlates directly with compound hydrophobicity (log Kow), with PLA (log Kow = 1.18) showing substantially higher potency than lactic acid (log Kow = −0.72) against Salmonella enterica [2]. Critically, PLA exhibits a distinct mechanism of antilisterial action characterized by enhanced affinity to the bacterial cell surface and differential effects on membrane integrity compared to lactic acid and phenolic acids (gallic, caffeic, ferulic), resulting in significantly different MIC values and death kinetic parameters [1]. Generic substitution therefore risks inadequate antimicrobial efficacy and altered preservation outcomes.

Hydrophobicity Phenyl group-driven log Kow 1.18 differs from lactic acid (log Kow −0.72); potency and membrane partitioning may not transfer.
Mechanism Cell-surface affinity and membrane disruption profile is distinct; phenolic acids (gallic, caffeic) show different surface charge effects.
Antimicrobial Spectrum Reported MIC values are lower than lactic and common phenolic acids; generic substitution may shift preservation outcomes.

Quantitative Evidence vs. Key Comparators


Antilisterial Potency Against Listeria innocua

3-Phenyllactic acid (PLA) exhibits significantly lower minimum inhibitory concentration (MIC) against Listeria innocua compared to lactic acid (LA) and common phenolic acids. PLA demonstrated MIC values that were significantly different and lower than those of LA, gallic acid, caffeic acid, and ferulic acid when evaluated under identical conditions [1]. The MIC of PLA was reported as approximately 1.25 mg/mL, which is consistent with quantities typically produced by lactic acid bacteria in fermented foods [2]. Furthermore, PLA exhibits pH-dependent antimicrobial behavior, with enhanced activity at lower pH values due to increased proportion of undissociated acid [1].

Antilisterial MIC
Reported
~1.25 mg/mL
Supports antimicrobial screening context; MIC endpoint lower than lactic and phenolic acids.
L. innocua model; pH-dependent broth dilution.
Food Biopreservation Antimicrobial Activity Listeria

Hydrophobicity-Driven Activity Against Salmonella enterica

The antimicrobial activity of short-chain carboxylic acids correlates strongly with hydrophobicity (log Kow). 3-Phenyllactic acid (log Kow = 1.18) demonstrates substantially greater potency than lactic acid (log Kow = −0.72) against Salmonella enterica [1]. In a high-throughput broth dilution assay at pH 4.5, the concentration required to reduce final cell density to 50% (MIC50) was 5.0 mM for PLA versus 28.2 mM for lactic acid—representing a 5.6-fold greater potency [1]. The presence of the phenyl group enhances antimicrobial activity by increasing membrane partitioning and cellular uptake [2].

Salmonella MIC50
Data to verify
PLA 5.0 mM vs Lactic acid 28.2 mM
Reported 5.6-fold higher potency linked to hydrophobicity; supports formulation-context review.
pH 4.5 broth assay; S. enterica; poster data.
Food Safety Antimicrobial Potency Salmonella

Efficiency as Phenylalanine Substitute in Rat Model

In a controlled dietary study using male weanling albino rats, L-phenyllactic acid demonstrated significantly higher efficiency as a dietary substitute for phenylalanine compared to phenylpyruvic acid [1]. When added isonitrogenously to a phenylalanine-free diet, L-phenyllactic acid exhibited 65-95% efficiency as a substitute, whereas phenylpyruvic acid achieved only 50-70% efficiency [1]. Notably, D-phenyllactic acid was completely ineffective as a phenylalanine substitute, highlighting stereospecificity in the nutritional application [1].

Phe substitute efficiency
Reported
65–95% (L-PLA)
L-enantiomer efficiency range in rat model; supports metabolism study context.
Vs 50–70% for phenylpyruvic acid; D-form ineffective.
Nutritional Biochemistry Amino Acid Metabolism Phenylketonuria Research

Antifungal Activity Against Food Spoilage Molds

3-Phenyllactic acid demonstrates quantifiable antifungal activity against multiple food-relevant fungal species, with reported MIC90 values ranging from 3.75 to 7.5 mg/mL [1]. Specifically, PLA exhibits MIC90 of 7.5 mg/mL against both Aspergillus flavus and Aspergillus ochraceus, and MIC90 values of 3.75-7.5 mg/mL against various plant pathogenic fungi [1]. In bread spoilage models, the undissociated acid concentration (CHA) required for inhibition was 50 mmol/L for PLA versus 110 mmol/L for acetic acid, indicating superior potency on a molar basis [2].

Antifungal MIC90
Reported
7.5 mg/mL (A. flavus)
Supports spoilage-model screening; molar potency advantage over acetic acid reported.
Range 3.75–7.5 mg/mL across fungi; bread model validated.
Food Preservation Antifungal Activity Mycotoxin Control

Distinct Mechanism of Membrane Damage

The antilisterial mechanism of action of 3-phenyllactic acid (PLA) differs fundamentally from that of lactic acid (LA) and common phenolic acids [1]. PLA exhibits enhanced affinity for the bacterial cell surface, which contributes directly to cellular damage and membrane permeabilization [1]. Specifically, PLA treatment at 5-10 mg/mL against Enterococcus faecalis resulted in ≥6 log CFU/mL reduction within 30-60 minutes, accompanied by extensive cell membrane damage visualized by SEM and TEM [2]. Flow cytometry confirmed that nearly all bacterial cells (>90%) were damaged after 30-60 minutes of PLA exposure at MIC [2]. In contrast, lactic acid and phenolic acids (gallic, caffeic, ferulic) demonstrated significantly different effects on bacterial surface charge and cellular content loss [1].

Membrane damage mechanism
Method context
Cell surface affinity / membrane disruption
Distinct from lactic and phenolic acids; supports mechanism-of-action studies.
SEM, TEM, flow cytometry on E. faecalis.
Antimicrobial Mechanism Cell Membrane Disruption Structure-Activity Relationship

Prioritized Application Scenarios for PLA


Biopreservation Against Listeria monocytogenes

PLA is the preferred compound for antilisterial biopreservation applications where natural, fermentation-derived preservatives are required. With an MIC of approximately 1.25 mg/mL against Listeria innocua—significantly lower than lactic acid and common phenolic acids [1]—PLA achieves effective pathogen control at concentrations naturally produced by LAB during fermentation [2]. Its pH-dependent activity (enhanced at lower pH) aligns with typical fermented food matrices, and its distinct mechanism of cell surface affinity and membrane disruption provides a mode of action that complements other preservation hurdles [1].

Salmonella Control with Reduced Acidulant Loading

For food manufacturers seeking Salmonella enterica control with minimal organoleptic impact, PLA offers a 5.6-fold potency advantage over lactic acid (MIC50 5.0 mM vs. 28.2 mM at pH 4.5) [1]. This differential efficacy, driven by enhanced hydrophobicity (log Kow 1.18 vs. −0.72) [1], enables effective pathogen inhibition at approximately 18% of the concentration required for lactic acid. RNA-seq analysis confirms compound-specific transcriptional responses distinct from those induced by lactic acid, suggesting unique stress pathways are activated [2].

Bakery Shelf-Life Extension Against Fungi

PLA provides quantifiable antifungal protection against common bread spoilage molds including Penicillium paneum and Aspergillus niger, requiring an undissociated acid concentration (CHA) of 50 mmol/L compared to 110 mmol/L for acetic acid—a 2.2-fold molar advantage [1]. With MIC90 values of 3.75-7.5 mg/mL against A. flavus, A. ochraceus, and various plant pathogenic fungi [2], PLA is suitable for clean-label bakery applications where consumer demand for natural preservatives continues to rise. Growth/no-growth models validated against 45-day shelf-life tests confirm the applicability of PLA for industrial bread preservation [1].

Synthetic Precursor for Danshensu

PLA serves as a critical chiral building block for the synthesis of Danshensu, a pharmacologically active compound that inhibits platelet aggregation and shows efficacy in coronary artery disease [1]. The stereochemistry of the α-hydroxyl group is essential for biological activity, with stereospecific biosynthesis methods now available for producing optically pure (R)-PLA using rationally re-designed D-lactate dehydrogenase mutants [1]. For pharmaceutical intermediate procurement, (±)-3-phenyllactic acid provides the racemic starting material for subsequent enantiomeric resolution or asymmetric synthesis workflows.

Application
Selection Property
Validation Focus
Listeria biopreservation screening
Cell-surface affinity and pH-dependent inhibition
MIC endpoint in L. innocua challenge models
Salmonella enterica inhibition studies
Hydrophobicity-driven membrane partitioning
Potency endpoint vs lactic acid benchmark
Fungal spoilage model studies
Undissociated acid concentration requirement
MIC90 in bread spoilage challenge tests
Chiral building block for Danshensu synthesis
Racemic starting material for resolution
Stereospecific biosynthesis of (R)-PLA

Technical Documentation Hub

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